Delamanid was developed by Otsuka Pharmaceutical and received approval from the European Medicines Agency in 2014. It is classified as an antitubercular agent due to its efficacy against Mycobacterium tuberculosis. The compound is metabolized primarily by serum albumin, which plays a crucial role in its pharmacokinetics .
The synthesis of delamanid involves several key steps, including the formation of chiral epoxides and subsequent reactions with nitroimidazole derivatives. A notable synthesis route reported involves:
The synthesis of M5 specifically arises from the hydrolytic cleavage of the oxazole moiety in delamanid's structure, highlighting its role as a metabolic byproduct rather than a direct synthetic target.
The molecular formula of delamanid is , with a molecular weight of approximately 534.5 g/mol . The structure features a complex arrangement including:
M5 (DM-6706) retains parts of this structure but differs due to the hydrolytic cleavage that alters its functional groups.
Delamanid undergoes various chemical transformations during its metabolism:
These reactions are crucial for understanding how delamanid is processed in the body and how its metabolites may influence therapeutic outcomes.
These properties are essential for understanding how delamanid and its metabolites behave in biological systems.
Delamanid is primarily used in treating multidrug-resistant tuberculosis as part of combination therapy regimens. Its metabolites, including M5, are important for understanding drug interactions and potential side effects. Research into these metabolites can provide insights into optimizing treatment strategies and improving patient outcomes in tuberculosis management .
Delamanid metabolite M5 (DM-6706) is generated through hydrolytic cleavage of the parent drug’s 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety. This process occurs via two primary pathways:
Table 1: Metabolic Routes Leading to Delamanid Metabolite M5
Pathway Type | Chemical Mechanism | Key Catalysts | Experimental Evidence |
---|---|---|---|
Non-enzymatic Hydrolysis | Nucleophilic cleavage of oxazole C-N bond | Alkaline pH (≥8.0) | 40% increase in M5 formation at pH 9.0 vs. 7.4 [5] |
Enzymatic Degradation | Sequential oxidation-hydrolysis of M1 | CYP3A4 (minor role) | <5% M5 contribution in CYP-inhibited human plasma [4] |
Albumin-Mediated | Hydrolytic cleavage via pseudo-esterase sites | Serum albumin | 90% reduction with albumin depletion [5] |
Human serum albumin (HSA) acts as a pseudo-esterase in M5 biosynthesis through site-specific hydrolysis:
Unlike hepatic metabolism, albumin-driven hydrolysis occurs extracellularly in plasma, explaining M5’s detection in systemic circulation within 1 hour post-dosing [1] [5].
M5 abundance and formation kinetics vary significantly across species due to structural differences in albumin:
Table 2: Interspecies Variability in Delamanid Metabolism to M5
Species | Albumin Half-Life (h) | Relative M5 Abundance | Albumin Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human | 0.64 | ++++ | 1.00 (Reference) |
Dog | 0.84 | +++ | 0.78 |
Rabbit | 0.87 | ++ | 0.41 |
Mouse | 1.90 | + | 0.19 |
Rat | 3.54 | + | 0.11 |
Data derived from Sasahara et al. (2015) and Shimokawa et al. (2015) [1] [5]
These interspecies differences underscore the limitations of rodent models in predicting M5 pharmacokinetics in humans [4] [8].
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